molecular formula C17H16ClN3O2 B11564203 2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-2-oxoacetamide

2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-2-oxoacetamide

Cat. No.: B11564203
M. Wt: 329.8 g/mol
InChI Key: FRPJMGKZPXZNCB-VXLYETTFSA-N
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Description

2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-2-oxoacetamide is a synthetic organic compound known for its potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a hydrazinyl group, a chlorobenzylidene moiety, and a dimethylphenyl group. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-2-oxoacetamide typically involves the condensation of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with N-(2,5-dimethylphenyl)-2-oxoacetamide under appropriate reaction conditions to yield the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with the use of advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-2-oxoacetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction may produce hydrazine derivatives. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-2-oxoacetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2,5-dichlorophenyl)-2-oxoacetamide
  • 2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide
  • 2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(4-chlorophenyl)-2-oxoacetamide

Uniqueness

The uniqueness of 2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-2-oxoacetamide lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities, solubility, and stability, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H16ClN3O2

Molecular Weight

329.8 g/mol

IUPAC Name

N'-[(E)-(4-chlorophenyl)methylideneamino]-N-(2,5-dimethylphenyl)oxamide

InChI

InChI=1S/C17H16ClN3O2/c1-11-3-4-12(2)15(9-11)20-16(22)17(23)21-19-10-13-5-7-14(18)8-6-13/h3-10H,1-2H3,(H,20,22)(H,21,23)/b19-10+

InChI Key

FRPJMGKZPXZNCB-VXLYETTFSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)Cl

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NN=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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